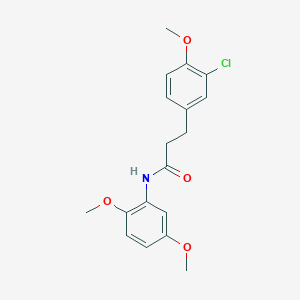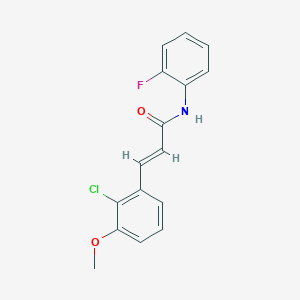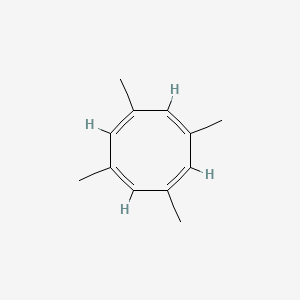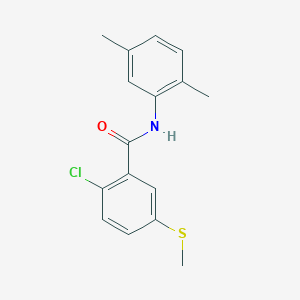
3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and a trifluoromethyl group attached to a phenyl ring. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors to form the oxetane ring. For instance, the intramolecular etherification of suitable intermediates can lead to the formation of the oxetane ring . Additionally, the Paternò–Büchi reaction, a [2+2] cycloaddition, can be employed to synthesize oxetane derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxetane ring is known for its propensity to undergo ring-opening reactions, which can be catalyzed by acids or bases . Common reagents used in these reactions include strong acids like hydrochloric acid or sulfuric acid, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In medicinal chemistry, oxetane derivatives are explored for their potential as bioactive molecules due to their unique structural properties . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. Additionally, 3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid can be used as a building block in the synthesis of more complex molecules for various biological studies .
Wirkmechanismus
The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxetane ring’s stability and reactivity also play a role in its biological effects, potentially leading to the formation of reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid can be compared with other oxetane derivatives and trifluoromethyl-substituted compounds. Similar compounds include 3-oxetanecarboxylic acid and 3-(4-methylphenyl)oxetane-3-carboxylic acid . The presence of the trifluoromethyl group in this compound distinguishes it from these analogs, imparting unique physicochemical properties such as increased lipophilicity and metabolic stability .
Eigenschaften
Molekularformel |
C11H9F3O3 |
|---|---|
Molekulargewicht |
246.18 g/mol |
IUPAC-Name |
3-[4-(trifluoromethyl)phenyl]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)10(9(15)16)5-17-6-10/h1-4H,5-6H2,(H,15,16) |
InChI-Schlüssel |
RQWKPKOLSUHEGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)








![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)
![4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline](/img/structure/B11950135.png)

